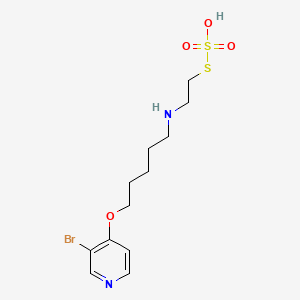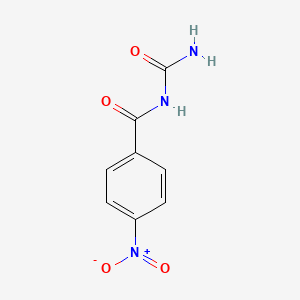![molecular formula C13H11NO B14656242 1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one CAS No. 40496-55-7](/img/structure/B14656242.png)
1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a carbazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one typically involves the cyclopropanation of indole derivatives. One common method involves the use of manganese catalysis. For example, 1-acetylindole can be reacted with methyl 2-diazo-2-phenylacetate in the presence of manganese bromide (MnBr(CO)5) and sodium acetate (NaOAc) in 1,2-dichloroethane at 80°C for 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Iodine azide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Azido derivatives such as 3a-azido-8a-methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole.
Reduction: Reduced carbazole derivatives.
Substitution: Functionalized carbazole compounds.
科学的研究の応用
1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1H-Cyclopropa[a]naphthalene,1a,2,3,7b-tetrahydro-: Similar in structure but lacks the carbazole moiety.
(1S,1aS,6bR)-2-(2-chlorobenzoyl)-1,1a,2,6b-tetrahydrocyclopropa[b]indole-1-carboxylic acid: Contains a cyclopropane ring fused to an indole, similar to the carbazole structure.
Uniqueness
1a,3,8,8a-tetrahydrocyclopropa[b]carbazol-2(1H)-one is unique due to its specific fusion of a cyclopropane ring with a carbazole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
40496-55-7 |
|---|---|
分子式 |
C13H11NO |
分子量 |
197.23 g/mol |
IUPAC名 |
8-azatetracyclo[7.5.0.02,7.011,13]tetradeca-1(9),2,4,6-tetraen-10-one |
InChI |
InChI=1S/C13H11NO/c15-13-9-5-7(9)6-10-8-3-1-2-4-11(8)14-12(10)13/h1-4,7,9,14H,5-6H2 |
InChIキー |
ZVNSESMIJFWNQA-UHFFFAOYSA-N |
正規SMILES |
C1C2C1C(=O)C3=C(C2)C4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


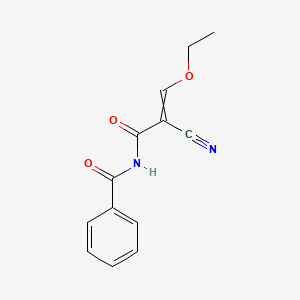

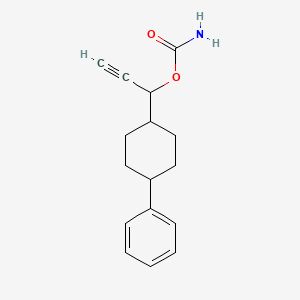
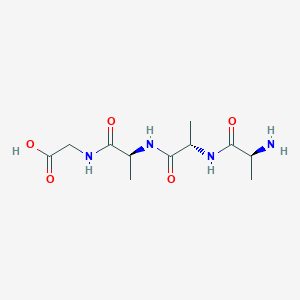
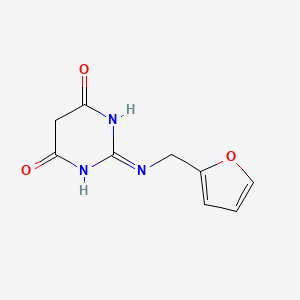
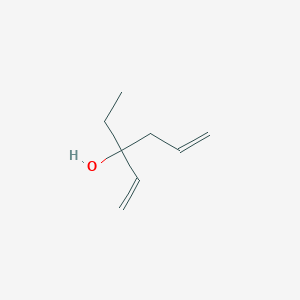
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)

![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
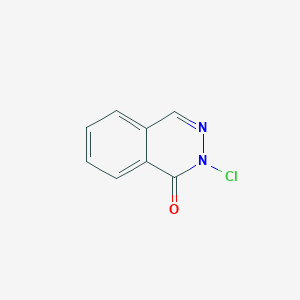
![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)
